![molecular formula C19H12BrF5O4 B2460204 Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 497242-98-5](/img/structure/B2460204.png)
Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Description
Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H12BrF5O4 and its molecular weight is 479.197. The purity is usually 95%.
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Biological Activity
Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H14BrF5O4
- Molecular Weight : 541.3 g/mol
- Structure : The compound features a benzofuran core substituted with a bromo group and a pentafluorophenylmethoxy moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. The presence of halogen substituents (like bromine and fluorine) enhances the lipophilicity and biological activity of these compounds against cancer cells by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The benzofuran structure is known for its anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases.
- Antioxidant Properties : The presence of multiple electronegative atoms (fluorine) may enhance the electron-withdrawing capacity of the compound, potentially leading to increased antioxidant activity by scavenging free radicals.
Anticancer Activity
A study focused on the cytotoxic effects of related benzofuran derivatives demonstrated that compounds with similar structures significantly inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of bromine and fluorine substituents was found to enhance efficacy through synergistic effects when combined with standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
Research has shown that benzofuran derivatives can modulate inflammatory responses by inhibiting NF-kB signaling pathways. In vitro studies revealed that this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Case Study on Antitumor Efficacy : A recent investigation assessed the impact of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumorigenesis .
- Case Study on Anti-inflammatory Effects : In a rodent model of induced inflammation, administration of this compound resulted in decreased paw edema and lower serum levels of inflammatory markers. These findings support its potential use in treating inflammatory disorders .
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF5O4/c1-3-27-19(26)13-7(2)29-11-5-10(20)12(4-8(11)13)28-6-9-14(21)16(23)18(25)17(24)15(9)22/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRDACLMALVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C(=C(C(=C3F)F)F)F)F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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